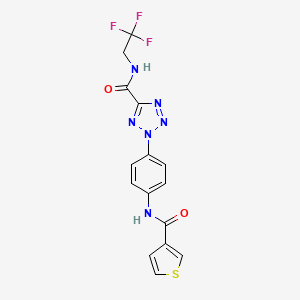

2-(4-(thiophene-3-carboxamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

Description

The compound 2-(4-(thiophene-3-carboxamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide features a tetrazole core substituted with a phenyl group bearing a thiophene-3-carboxamido moiety and a trifluoroethyl carboxamide side chain. Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability and role as bioisosteres for carboxylic acids, enhancing pharmacokinetic properties . The trifluoroethyl group contributes to lipophilicity and resistance to oxidative metabolism, while the thiophene ring may influence electronic interactions in biological targets.

Properties

IUPAC Name |

2-[4-(thiophene-3-carbonylamino)phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N6O2S/c16-15(17,18)8-19-14(26)12-21-23-24(22-12)11-3-1-10(2-4-11)20-13(25)9-5-6-27-7-9/h1-7H,8H2,(H,19,26)(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVLYBMYRCAZTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CSC=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(thiophene-3-carboxamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention due to its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of tetrazole derivatives typically involves cyclization reactions that can be tailored to introduce various substituents. The compound can be synthesized through the reaction of thiophene-3-carboxylic acid derivatives with appropriate amines and trifluoroethyl groups under controlled conditions. The incorporation of the tetrazole ring enhances the compound's biological profile by improving solubility and bioavailability.

Tetrazole compounds interact with biological systems primarily through:

- Hydrogen Bonding : The electron-deficient nature of tetrazoles facilitates hydrogen bonding with biological targets.

- Electrophilic Interactions : The presence of nitrogen atoms in the tetrazole ring allows for interactions with nucleophilic sites in proteins and enzymes.

- Structural Modifications : Variations in substituents (e.g., trifluoroethyl) can influence the lipophilicity and overall pharmacokinetic properties.

Anticancer Activity

Recent studies have demonstrated that compounds containing tetrazole moieties exhibit significant anticancer activity. For instance, derivatives similar to the compound have shown efficacy against various cancer cell lines, including glioblastoma (LN229) cells. The mechanisms include:

- Induction of apoptosis through mitochondrial pathways.

- Inhibition of cell proliferation as evidenced by MTT assays and colony formation tests .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Studies indicate that tetrazole-thiophene hybrids possess potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, as well as antifungal activity against Candida albicans. These effects are attributed to the unique structural features that enhance membrane permeability and disrupt cellular functions .

Case Studies

| Study | Compound Tested | Biological Activity | Methodology |

|---|---|---|---|

| 1 | Tetrazole Derivatives | Antiglioma activity | MTT assay on LN229 cells |

| 2 | Thiophene-Tetrazole Hybrids | Antibacterial activity | Disc diffusion method against S. aureus |

| 3 | Tetrazole Compounds | Antifungal activity | Minimum inhibitory concentration (MIC) tests against C. albicans |

Notable Findings

- Antiglioma Efficacy : A study reported that certain tetrazole derivatives exhibited IC50 values as low as 18.4 µM against glioblastoma cells, indicating potent cytotoxicity .

- Antibacterial Activity : Compounds showed effective inhibition against multiple bacterial strains, with some derivatives achieving significant zone inhibition in agar diffusion assays .

- Structure-Activity Relationship (SAR) : Modifications at specific positions on the tetrazole ring significantly affected biological activity, highlighting the importance of molecular design in drug development .

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of tetrazoles possess significant antimicrobial properties. Compounds similar to this one have been tested against various bacterial strains and fungi, demonstrating efficacy against resistant strains .

- Anticancer Properties : Some analogs of tetrazole derivatives have shown promise in inhibiting cancer cell proliferation in vitro. This activity is often attributed to their ability to interfere with cellular signaling pathways involved in cancer progression .

- Anti-inflammatory Effects : Thiophene-containing compounds are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may modulate inflammatory responses, potentially useful in treating conditions like arthritis .

Material Science Applications

Apart from biological applications, this compound may also find utility in material science:

- Organic Electronics : The unique electronic properties of thiophene derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into the electrochemical properties of similar compounds suggests potential for high-performance materials .

- Sensors : The sensitivity of thiophene-based materials to environmental changes makes them ideal candidates for sensor applications, particularly in detecting gases or biomolecules .

Case Studies

Several studies have focused on the applications of similar compounds:

-

Antimicrobial Efficacy Study :

- Researchers synthesized a series of thiophene-tetrazole derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Results indicated that modifications at the phenyl ring significantly enhanced antibacterial activity, suggesting structure-activity relationships that could be explored further.

-

Anticancer Activity Investigation :

- A study evaluated the cytotoxic effects of a related tetrazole compound on various cancer cell lines (e.g., breast cancer, lung cancer).

- The results showed a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis induction being investigated.

-

Material Characterization for Electronic Applications :

- A group investigated the charge transport properties of thiophene-based polymers incorporating tetrazole units.

- Findings revealed enhanced charge mobility compared to traditional materials, indicating potential for use in next-generation electronic devices.

Comparison with Similar Compounds

Comparison with Structural Analogs

Nitrothiophene Carboxamides ()

Compounds such as N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7) and N-(4-(3,4-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 11) share a thiophene-carboxamide backbone but differ in heterocyclic cores (thiazole vs. tetrazole) and substituents.

- Key Differences: Heterocyclic Core: Thiazole in analogs vs. tetrazole in the target. Substituents: Nitrothiophene in analogs vs. unsubstituted thiophene-3-carboxamido in the target. Nitro groups may confer antibacterial activity but increase toxicity risks . Trifluoroethyl Group: Unique to the target compound, enhancing metabolic stability compared to analogs with simple alkyl chains .

Synthesis :

Lansoprazole ()

The proton pump inhibitor lansoprazole shares a trifluoroethoxy group but features a benzimidazole core.

- Key Differences: Core Structure: Benzimidazole in lansoprazole vs. tetrazole in the target. This impacts target specificity (proton pumps vs. Substituents: Trifluoroethoxy in lansoprazole vs. trifluoroethyl carboxamide in the target. The carboxamide group may enhance solubility .

Pharmacological and Physicochemical Properties

Antibacterial Analogs ()

Compounds like Compound 11 (99.05% purity) exhibit narrow-spectrum antibacterial activity, likely due to nitro group-mediated DNA gyrase inhibition. The target compound lacks a nitro group, suggesting a different mechanism, possibly targeting enzymes via tetrazole-mediated hydrogen bonding .

Thiazolecarboxamide Derivatives (–11)

Patented thiazolecarboxamides (e.g., 2-[(4-methoxyphenyl)amino]carbonyl-4-methyl-N-(2,4,6-trimethylphenyl)-5-thiazolecarboxamide) highlight substituent effects:

Comparative Data Table

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-(4-(thiophene-3-carboxamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound’s synthesis likely involves multi-step protocols, including:

- Step 1 : Formation of the tetrazole core via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions (e.g., HCl or TFA) .

- Step 2 : Introduction of the thiophene-3-carboxamido moiety through amide coupling (e.g., EDC/HOBt or DCC-mediated reactions) .

- Optimization : Refluxing in acetonitrile (1–3 min) followed by cyclization with iodine and triethylamine in DMF has been effective for similar thiadiazole derivatives, yielding ~70% purity after chromatographic purification . Adjusting stoichiometry of trifluoroethylamine and reaction time can improve yield.

Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral features should researchers prioritize?

- Techniques :

- 1H/13C NMR : Confirm regiochemistry of the tetrazole ring (e.g., 1H-NMR shifts at δ 8.5–9.0 ppm for tetrazole protons) and trifluoroethyl group (δ 3.8–4.2 ppm for -CF3CH2) .

- IR Spectroscopy : Look for amide C=O stretches (~1650–1680 cm⁻¹) and tetrazole N-H/N=N vibrations (~1500–1550 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .

Q. What preliminary pharmacological assays are recommended to evaluate this compound’s bioactivity?

- Approach :

- Antimicrobial Screening : Use microbroth dilution assays (e.g., against S. aureus or E. coli) with MIC values compared to reference drugs like ciprofloxacin .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC50 thresholds .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols) to identify potential targets .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s solubility and bioavailability in preclinical models?

- Strategies :

- Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles via solvent evaporation .

- Bioavailability Studies : Conduct pharmacokinetic profiling in rodent models, measuring plasma half-life (t1/2) and AUC via LC-MS/MS .

- Data Reconciliation : Compare solubility data across solvents (e.g., water vs. ethanol) and validate using HPLC-UV quantification .

Q. What computational methods are suitable for predicting the compound’s structure-activity relationships (SAR) against kinase targets?

- Tools :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR or MAPK kinases) .

- QSAR Modeling : Train models on datasets of tetrazole derivatives to correlate substituent effects (e.g., trifluoroethyl vs. methyl groups) with IC50 values .

- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) to identify critical hydrogen bonds with catalytic lysine residues .

Q. How should researchers design experiments to investigate metabolic stability and potential toxicity?

- Protocol :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF, focusing on oxidative dealkylation or tetrazole ring cleavage .

- Toxicogenomics : Perform RNA-seq on hepatocyte cultures to detect pathways like CYP450 upregulation or oxidative stress markers (e.g., NRF2) .

- In Vivo Toxicity : Dose-dependent studies in zebrafish embryos (LC50 determination) or 28-day rodent toxicity assays with histopathology .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining regiochemical purity?

- Solutions :

- Flow Chemistry : Optimize continuous-flow reactors for tetrazole cyclization to reduce side products (e.g., 1,5-regioisomers) .

- Crystallization Control : Use anti-solvent precipitation (e.g., water in DMF) to isolate the desired regioisomer .

- Quality Control : Implement inline PAT tools (e.g., FTIR or Raman) to monitor reaction progress and impurity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.